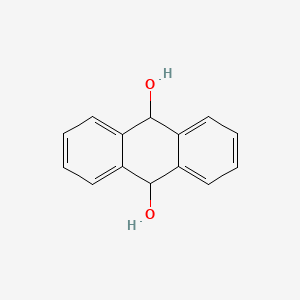

9,10-Dihydroanthracene-9,10-diol

Description

Significance of the 9,10-Dihydroanthracene (B76342) Scaffold in Contemporary Chemical Research

The 9,10-dihydroanthracene scaffold, the core structure of 9,10-Dihydroanthracene-9,10-diol, holds a distinct and significant position in modern chemical research. Unlike its fully aromatic parent, anthracene (B1667546), the dihydro- derivative possesses a unique three-dimensional, non-planar structure. wikipedia.org This structural feature arises from the hydrogenation at the 9- and 10-positions, which disrupts the central ring's aromaticity while preserving the aromatic character of the two flanking benzene (B151609) rings. wikipedia.org

This partial saturation makes the scaffold a valuable building block and a carrier of hydrogen, acting as a hydrogen-donor in various chemical reactions. wikipedia.org The versatility of the anthracene framework is evident in its wide-ranging applications in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.govresearchgate.netmdpi.com Derivatives of 9,10-disubstituted anthracene are frequently employed as blue-emitting materials and have been investigated for their potential in photon upconversion technologies. rsc.org The ability to functionalize the 9- and 10-positions allows for the fine-tuning of electronic and photophysical properties, making the scaffold a versatile platform for creating novel materials with tailored characteristics. mdpi.comrsc.org

Historical Trajectories and Milestones in the Academic Investigation of this compound Chemistry

The investigation of the 9,10-dihydroanthracene core is intrinsically linked to landmark discoveries in organic chemistry. The Diels-Alder reaction, a cornerstone of synthetic chemistry for which Otto Diels and Kurt Alder were awarded the Nobel Prize in 1950, provides a classic method for accessing the dihydroanthracene skeleton through the reaction of anthracene with a dienophile. blogspot.com

Specific milestones in the synthesis of 9,10-dihydroxy derivatives, such as the target compound of this review, were documented in the mid-20th century. A notable 1956 study detailed a method for preparing 9,10-disubstituted-9,10-dihydro-9,10-dihydroxyanthracenes. rsc.org This process involved the reaction of anthraquinone (B42736) with Grignard reagents, a robust method that provided access to these diols. rsc.org The same research also explored the subsequent reduction of these diols to form 9,10-disubstituted anthracenes. rsc.org For the parent 9,10-dihydroanthracene, early laboratory preparations included the Bouveault–Blanc reduction, which uses sodium and ethanol (B145695) to hydrogenate anthracene. wikipedia.org These foundational synthetic methods established the groundwork for accessing and manipulating this class of compounds.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research largely focuses on leveraging this compound as a pivotal synthetic intermediate rather than an end-product. The diol functionality serves as a versatile handle for constructing more complex molecular architectures. For instance, derivatives of the 9,10-dihydroanthracene core are being developed as advanced materials for high-performance organic electroluminescent devices and other optoelectronic applications. mdpi.comgoogle.com

A significant frontier lies in the synthesis of novel derivatives for biological applications, with related structures serving as starting materials for potential antibacterial agents. google.com The continued exploration of transition-metal-catalyzed reactions is expanding the synthetic toolbox for creating a diverse array of anthracene derivatives. nih.gov

Despite this progress, unaddressed questions remain. The full synthetic potential of this compound as a precursor for complex, three-dimensional molecules is still being uncovered. Further research is needed to explore novel transformations of the diol group and to understand how its stereochemistry can be controlled and utilized to influence the properties of the resulting products. The development of more efficient and stereoselective synthetic routes to the diol itself also remains an area of interest.

Scope and Objectives of a Comprehensive Scholarly Review on this compound

The primary objective of this review is to provide a scholarly and focused analysis of this compound. By consolidating the existing knowledge base, this article aims to:

Detail the fundamental chemical properties and structural features of the title compound.

Summarize the key historical and contemporary synthetic methodologies for its preparation.

Situate the compound within the broader landscape of anthracene chemistry, highlighting its role as a key intermediate.

Identify the current research trends and future directions that stem from the unique chemistry of this diol.

This review is intended to be a foundational reference for researchers in organic synthesis, materials science, and medicinal chemistry who are interested in the applications of the 9,10-dihydroanthracene scaffold.

Physicochemical Properties

The following tables summarize the key computed and experimental properties of this compound and its parent scaffold, 9,10-Dihydroanthracene.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | nih.govchemsynthesis.com |

| Molar Mass | 212.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 58343-58-1 | nih.gov |

| Melting Point | Data not available in search results | chemsynthesis.com |

| Boiling Point | Data not available in search results | chemsynthesis.com |

Properties of 9,10-Dihydroanthracene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂ | wikipedia.orgnist.gov |

| Molar Mass | 180.25 g/mol | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 108 to 109 °C | wikipedia.org |

| Boiling Point | 312 °C | wikipedia.org |

| Density | 1.19 g/mL | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

9,10-dihydroanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPAOCLCEGUSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492966 | |

| Record name | 9,10-Dihydroanthracene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58343-58-1 | |

| Record name | 9,10-Dihydroanthracene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 9,10 Dihydroanthracene 9,10 Diol

Established Synthetic Routes to 9,10-Dihydroanthracene-9,10-diol and its Core Structure

The synthesis of this compound and its derivatives can be achieved through several established chemical pathways. These methods primarily involve the transformation of anthracene (B1667546) or its derivatives, such as anthraquinone (B42736), into the desired diol.

Grignard Reagent Approaches for this compound Formation

Grignard reagents are pivotal in the synthesis of 9,10-dialkyl-9,10-dihydroanthracene-9,10-diols. worktribe.com The reaction of a Grignard reagent, such as ethylmagnesium bromide or phenylmagnesium bromide, with 9,10-anthraquinone is a common method. worktribe.comchemicalbook.com This reaction typically proceeds via a nucleophilic addition of the Grignard reagent to the carbonyl groups of the anthraquinone.

A general procedure involves preparing the Grignard reagent from an appropriate aryl or alkyl bromide and magnesium turnings in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This reagent is then added to a solution of 9,10-anthraquinone, often in a mixture of solvents like THF and 1,4-dioxane. chemicalbook.com The reaction yields the corresponding 9,10-diaryl or 9,10-dialkyl-9,10-dihydroanthracene-9,10-diol. For instance, the reaction of phenylmagnesium bromide with 9,10-anthraquinone produces 9,10-diphenyl-9,10-dihydroanthracene-9,10-diol. chemicalbook.com The use of different Grignard reagents, such as those derived from ethylmagnesium bromide, n-propylmagnesium bromide, and isopropylmagnesium chloride, leads to the formation of various dialkyl diols. worktribe.com

It has been noted that in some cases, the initial addition of the Grignard reagent can form a stable six-membered ring complex with magnesium, which may hinder further reaction. nih.gov To counter this, the addition of an extra source of magnesium, like MgBr2·OEt2, can accelerate the formation of the desired tertiary alcohol by encouraging separate binding of the nitrogen and oxygen to magnesium. nih.gov

| Grignard Reagent | Precursor | Product | Reference |

| Phenylmagnesium bromide | 9,10-Anthraquinone | 9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol | chemicalbook.com |

| Ethylmagnesium bromide | 9,10-Anthraquinone | 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol | worktribe.com |

| n-Propylmagnesium bromide | 9,10-Anthraquinone | 9,10-Di-n-propyl-9,10-dihydroanthracene-9,10-diol | worktribe.com |

| Isopropylmagnesium chloride | 9,10-Anthraquinone | 9,10-Diisopropyl-9,10-dihydroanthracene-9,10-diol | worktribe.com |

Reductive Synthesis Pathways Utilizing Anthraquinone Derivatives as Precursors

The reduction of anthraquinone derivatives presents another significant route to this compound. Various reducing agents and conditions can be employed to achieve this transformation. For example, 9,10-anthraquinone can be reduced to 9,10-anthradiol in diglyme (B29089) in the presence of peroxides. researchgate.net

A mixture of hydriodic acid, phosphorus, and iodine can be used to reduce substituted anthraquinones to the corresponding substituted 9,10-dihydroanthracenes. researchgate.net Depending on the specific aluminum alkoxide and experimental conditions used, the reaction with anthraquinones can yield 9,10-dihydroxyanthracene or 9,10-dihydro-9,10-dihydroxyanthracene. researchgate.net It is noteworthy that certain substituted anthraquinones, such as 1,6-dichloroanthraquinone, may not be reducible beyond the dihydrodihydroxyanthracene stage under these conditions. researchgate.net

Catalyst-Free and Solvent-Free Methodologies for Dihydroanthracene-Diol Derivative Synthesis

In line with the principles of green chemistry, catalyst-free and solvent-free methods for synthesizing derivatives of the dihydroanthracene-diol structure have been developed. A notable example is the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. This is achieved through the simple mixing and grinding of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640) with various amines or hydrazines at room temperature. researchgate.net This method is not only efficient, providing the products in quantitative yield within minutes, but it also eliminates the need for potentially harmful catalysts and solvents. researchgate.net Such solvent-and catalyst-free approaches are gaining traction as they reduce reaction times, minimize side products, and simplify the reaction process. researchgate.netnih.gov

Diastereoselective and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, such as the cis- and trans-isomers, requires stereoselective methods. The geometry of the 9,10-dihydroanthracene (B76342) system is a key factor, and conformational analysis of the derivatives is important. worktribe.com

One approach to obtaining specific stereoisomers involves a multi-step process starting from a substituted anthraquinone. For instance, a dispiro[oxirane-2,9'(10'H)-anthracene-10',2"oxirane] derivative can be synthesized and then rearranged to the corresponding 9,10-dihydro-9,10-anthracenedicarboxaldehyde (B8423847) using reagents like boron trifluoride or magnesium bromide. google.com The stereochemistry of the final diol product can be influenced by the choice of reagents and reaction conditions throughout the synthetic sequence.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to create more environmentally benign processes. researchgate.net A key aspect of this is the development of solvent-free and catalyst-free reaction conditions. As mentioned previously, the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives by simple grinding of reactants is a prime example of a green synthetic approach. researchgate.net This method significantly reduces waste and energy consumption compared to traditional solvent-based methods that require heating. researchgate.net

Another green approach is the use of dissolving metal reductions, such as the Bouveault–Blanc reduction, which uses sodium and ethanol (B145695) to hydrogenate anthracene at the 9- and 10-positions to form 9,10-dihydroanthracene. wikipedia.org While this produces the dihydroanthracene core, subsequent oxidation steps would be needed to form the diol. The focus remains on minimizing hazardous substances and maximizing atom economy.

Catalytic Systems and Reagents for Enhanced this compound Synthesis Efficiency

Various catalytic systems and reagents are employed to improve the efficiency and selectivity of this compound synthesis. In Grignard reactions, while not a catalyst in the traditional sense, the addition of MgBr2·OEt2 can act as a promoter to accelerate the reaction. nih.gov

For the reduction of anthraquinones, a range of reagents can be utilized. Iodotrimethylsilane (TMSI) has been shown to be an effective reducing agent for certain carbonyl compounds. researchgate.net In some cases, as few as three equivalents of TMSI can achieve complete reduction. researchgate.net

Furthermore, in the synthesis of related anthracene derivatives, transition metal catalysts are sometimes employed. For example, palladium catalysts like Pd(PPh3)4 have been used in the synthesis of 9,10-diphenylanthracene (B110198) from 9,10-dichloroanthracene (B1293567) and a Grignard reagent. google.com While not directly for the diol synthesis, this highlights the potential for catalytic cross-coupling reactions in the broader chemistry of anthracene derivatives.

Precursor Design and Modifications for Tailored this compound Architectures

The synthesis of structurally diverse this compound derivatives is highly dependent on the strategic design and modification of precursor molecules. By altering the substituents on the anthracene core or the reacting partner, chemists can achieve a high degree of control over the final molecular architecture. This allows for the creation of tailored molecules with specific electronic, steric, and stereochemical properties.

One of the most versatile methods for modifying the anthracene framework is through the Diels-Alder reaction. blogspot.comscribd.com In this [4+2] cycloaddition, an anthracene derivative acts as the diene, and its reaction with a dienophile creates a 9,10-dihydroanthracene backbone. blogspot.comscribd.com The structure of the resulting molecule can be systematically altered by modifying either the diene or the dienophile. For instance, the use of substituted anthracenes, such as 9-(2-nitrovinyl)anthracene, as the diene allows for the introduction of functional groups onto the core structure. nih.gov Further diversification can be achieved by employing a variety of dienophiles like maleic anhydride, maleimides, and acrylonitrile, which alter the nature of the bridgehead on the resulting ethanoanthracene structure. nih.gov Microwave-assisted Diels-Alder reactions of 9-bromoanthracene (B49045) with various dienophiles have been shown to produce regioselective ortho and meta isomers of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes. jksus.org The regioselectivity and the ratio of the isomers are significantly influenced by the electronic and steric nature of the substituents on the dienophile. jksus.org

Another significant strategy involves the chemical or enzymatic modification of anthraquinones. Substituted anthraquinones serve as valuable precursors, as the 9- and 10-positions are protected, directing substitutions to the outer rings. nih.gov Subsequent reduction can then yield the desired 9,10-dihydroanthracene derivative. nih.gov For example, substituted 9,10-dihydroanthracenes have been synthesized by the reduction of the corresponding anthraquinones using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net The nature and position of the substituents on the starting anthraquinone are retained in the final dihydroanthracene product. researchgate.net A multi-step process starting from substituted anthraquinones can also yield 9,10-dihydro-9,10-anthracenedicarboxaldehydes, which are precursors to other functionalized dihydroanthracenes. google.com

Enzymatic synthesis offers a powerful and highly stereoselective route to 9,10-dihydroanthracene-9,10-diols. Certain bacteria, such as mutant strains of Pseudomonas putida and Sphingomonas yanoikuyae, can oxidize anthracene and its derivatives to form cis-dihydrodiols. researchgate.net For instance, a mutant strain of Sphingomonas yanoikuyae (strain B8/36) was found to oxidize anthracene to cis-(1R,2S)-dihydroxy-1,2-dihydroanthracene. researchgate.net This biological approach highlights how the initial aromatic hydrocarbon precursor directly dictates the structure of the resulting diol. Furthermore, enzymatic cascades have been identified where a flavin-dependent oxygenase and a cofactor-free oxygenase work in tandem to convert a δ-thiolactone anthracene into a hydroxyanthraquinone, demonstrating complex enzymatic modifications of the anthracene core. nih.govacs.org

The Grignard reaction provides another avenue for precursor modification. The reaction of 9,10-anthraquinone with different aryl bromides in the presence of magnesium leads to the formation of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols. chemicalbook.com The specific aryl group on the final diol is determined by the choice of the aryl bromide precursor. chemicalbook.com

The following table summarizes the impact of precursor design on the resulting this compound and related architectures:

| Precursor 1 (Anthracene Derivative) | Precursor 2 (Reagent/Dienophile) | Synthetic Method | Resulting Architecture |

| Anthracene | Maleic anhydride | Diels-Alder Reaction | 9,10-Dihydroanthracene-9,10-endo-α,β-succinic anhydride |

| 9-(2-Nitrovinyl)anthracene | Various dienophiles (e.g., maleimides, acrylonitrile) | Diels-Alder Reaction | (E)-11,12-Substituted-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes |

| Substituted Anthraquinones | Hydriodic acid, phosphorus, iodine | Reduction | Substituted 9,10-Dihydroanthracenes |

| Anthracene | Sphingomonas yanoikuyae (mutant strain B8/36) | Enzymatic Dihydroxylation | cis-(1R,2S)-Dihydroxy-1,2-dihydroanthracene |

| 9,10-Anthraquinone | Aryl magnesium bromide | Grignard Reaction | 9,10-Diaryl-9,10-dihydroanthracene-9,10-diols |

| 9-Bromoanthracene | Acrylonitrile | Microwave-assisted Diels-Alder | ortho- and meta-9-Bromo-10-cyano-9,10-dihydro-9,10-ethanoanthracene |

Mechanistic Investigations and Reactivity Profiles of 9,10 Dihydroanthracene 9,10 Diol

Electron Transfer and Redox Chemistry Involving 9,10-Dihydroanthracene-9,10-diol Systems

The 9,10-dihydroanthracene (B76342) core is an active participant in electron transfer processes. The oxidation of 9,10-dihydroanthracene itself can proceed via proton-coupled electron transfer (PCET) pathways. researchgate.net For instance, its oxidation to anthracene (B1667546) has been demonstrated using specific reagents in acetonitrile (B52724). researchgate.net

The diol derivative, 9,10-dihydroxyanthracene (anthrahydroquinone), is the reduced form of 9,10-anthraquinone and a key component of the anthraquinone (B42736) process for hydrogen peroxide production. wikipedia.org This process relies on the oxidation of a substituted 9,10-dihydroxyanthracene by oxygen to regenerate the anthraquinone and produce hydrogen peroxide. wikipedia.org This establishes the fundamental redox relationship between the dihydroxy (hydroquinone) state and the diketo (quinone) state in the aromatic anthracene system, a reactivity pattern that informs the potential redox behavior of the saturated this compound analogue.

Furthermore, studies on the oxidation of 9,10-dihydroanthracene to anthraquinone by molecular oxygen can be triggered by visible light, proceeding through a network of oxidation pathways that may involve radical intermediates. researchgate.net

Thermally Induced Transformations and Rearrangements of this compound

The thermal reactivity of the 9,10-dihydroanthracene framework is particularly evident in studies of the related anthracene-9,10-endoperoxide (APO). APO is known to be unstable, even at room temperature in the dark. fu-berlin.de Its thermal decomposition primarily follows a pathway involving the cleavage of the O-O bond, leading to a biradical intermediate. fu-berlin.de This intermediate subsequently rearranges to form more stable products. At room temperature, the sole thermolysis product observed is anthraquinone. fu-berlin.denih.gov

The stability and preferred thermal reaction pathway are highly dependent on the substituents on the anthracene core. For example, while thermal cycloreversion (release of O₂) is not observed for the parent APO, 9,10-diphenyl-APO undergoes this reaction exclusively. fu-berlin.de This highlights the significant electronic and steric influence of substituents on the thermal behavior of these systems.

| Compound | Conditions | Primary Product(s) | Reaction Pathway |

|---|---|---|---|

| Anthracene-9,10-endoperoxide (APO) | Room Temperature | Anthraquinone | O-O Cleavage and Rearrangement. fu-berlin.denih.gov |

| 9,10-Diphenyl-APO | Thermal | 9,10-Diphenylanthracene (B110198), O₂ | Cycloreversion. fu-berlin.de |

Photochemical Pathways and Reactions of this compound and Related Endoperoxides

Photochemistry offers distinct and often competing reaction pathways compared to thermal activation. For anthracene endoperoxides, UV irradiation initiates two primary, competing photoreactions. rsc.org

Upon UV excitation, one major photochemical pathway is the homolytic cleavage of the peroxide (O-O) bond. fu-berlin.dersc.org This process generates a biradical intermediate. fu-berlin.de This short-lived biradical is not directly observed but rapidly converts to a more stable primary photoproduct, a diepoxide (DE). fu-berlin.denih.govresearchgate.net The formation of this diepoxide from the biradical is an ultrafast process. rsc.org The diepoxide itself can be unstable and undergo further reactions to yield secondary products like anthraquinone and a bicyclic acetal, particularly upon further UV excitation or from the ground-state endoperoxide. nih.govresearchgate.net The O-O cleavage pathway and subsequent formation of rearrangement products dominate over other photochemical processes, with yields often exceeding 70%. fu-berlin.de

Competing with O-O bond cleavage is the photochemical cycloreversion reaction. fu-berlin.dersc.org This process is essentially a retro-Diels-Alder reaction where the endoperoxide reverts to the parent aromatic hydrocarbon (anthracene) and molecular oxygen. fu-berlin.denih.gov Crucially, the oxygen is released in its electronically excited singlet state (¹O₂). fu-berlin.denih.gov The quantum yield for the formation of anthracene via this pathway upon excitation of APO at 270 nm is approximately 29%. nih.govresearchgate.net This reaction is exceptionally fast, with studies indicating the generation of hot, vibrationally excited anthracene within picoseconds of excitation. rsc.org The ability to generate singlet oxygen via this method is significant, as singlet oxygen is a highly reactive species used in various chemical transformations. nih.govresearchgate.net

| Pathway | Description | Key Intermediates/Products | Typical Quantum Yield |

|---|---|---|---|

| O-O Cleavage | Homolytic cleavage of the peroxide bond upon photoexcitation. fu-berlin.de | Biradical, Diepoxide (DE), Anthraquinone. fu-berlin.deresearchgate.net | >70% (total rearrangement products). fu-berlin.de |

| Cycloreversion | Retro-Diels-Alder reaction releasing singlet oxygen. fu-berlin.de | Anthracene, Singlet Oxygen (¹O₂). rsc.orgnih.gov | ~29% (for Anthracene at 270 nm). nih.gov |

Acid-Catalyzed and Base-Promoted Reactions of the this compound Framework

The reactivity of the this compound framework is significantly influenced by the presence of acids or bases. While specific studies on the diol are limited, the behavior of related endoperoxides provides insight. For example, the fragmentation of 9-ester-substituted anthracene endoperoxides can be assisted by a base to afford anthraquinones. researchgate.net

Based on the principles of organic chemistry, the diol functionality is expected to be reactive under acidic conditions. Protonation of one of the hydroxyl groups would turn it into a good leaving group (water), generating a carbocation at the C9 or C10 position. This carbocation could then be attacked by a nucleophile or undergo rearrangement, similar to a pinacol (B44631) rearrangement, potentially leading to ketone or aldehyde products.

Nucleophilic and Electrophilic Reactivity at the Dihydroanthracene-Diol Core

The this compound core possesses both nucleophilic and electrophilic character.

Nucleophilic Character : The primary source of nucleophilicity is the oxygen atoms of the two hydroxyl groups. youtube.comyoutube.com Each oxygen atom has lone pairs of electrons that can be donated to an electrophile, making them Lewis bases. youtube.com This allows them to attack electron-deficient centers.

Electrophilic Character : The carbon atoms C9 and C10, to which the hydroxyl groups are attached, are potential electrophilic sites. The electronegative oxygen atom withdraws electron density from the carbon, inducing a partial positive charge (δ+). This electrophilicity is greatly enhanced if a hydroxyl group is protonated under acidic conditions, as the subsequent loss of water creates a formal carbocation, a potent electrophile. youtube.com

Therefore, the diol can react as a nucleophile through its oxygen atoms or as an electrophile at its carbon centers, depending on the reaction conditions and the nature of the reacting partner.

Dehydrogenation Processes and Aromatization Reactions from this compound

The transformation of this compound and its related derivatives into aromatic systems is a key area of study, highlighting its role as a precursor to anthracenes and anthraquinones. These reactions, primarily oxidative in nature, involve the removal of hydrogen atoms and the subsequent formation of a fully conjugated π-system, leading to aromatization.

The oxidative aromatization of substituted 9,10-dihydroanthracenes to their corresponding anthracene derivatives can be efficiently achieved using molecular oxygen. sigmaaldrich.com One effective system employs activated carbon as a promoter for this oxidation process. sigmaaldrich.com In these reactions, the activated carbon facilitates the interaction between the dihydroanthracene substrate and molecular oxygen, leading to the formation of the aromatic anthracene product.

Catalytic systems have also been developed to promote the aromatization of 9,10-dihydroanthracene derivatives. For instance, a ruthenium porphyrin complex has been shown to be an effective catalyst for the aromatization of various 9,10-dihydroanthracene derivatives using molecular oxygen as the oxidant. epa.gov The addition of sulfuric acid has been found to accelerate this catalytic process, allowing the reaction to proceed at room temperature under atmospheric oxygen pressure and affording high yields of the respective anthracenes. epa.gov

Another significant aromatization pathway for dihydroxyanthracene compounds is their oxidation to 9,10-anthraquinone. wikipedia.org 9,10-Dihydroxyanthracene, the hydroquinone (B1673460) form of 9,10-anthraquinone, readily undergoes oxidation to yield the parent anthraquinone. wikipedia.org This process is fundamental to industrial applications such as the anthraquinone process for hydrogen peroxide production, where a substituted 9,10-dihydroxyanthracene is oxidized by oxygen to its corresponding anthraquinone. wikipedia.org

The following table summarizes key research findings on the dehydrogenation and aromatization of 9,10-dihydroanthracene derivatives.

| Substrate | Reagents/Catalyst | Product | Key Findings |

| Substituted 9,10-dihydroanthracenes | Molecular oxygen, Activated carbon (Darco KB) | Corresponding anthracenes | Activated carbon effectively promotes the oxidative aromatization. sigmaaldrich.com |

| Various 9,10-dihydroanthracene derivatives | Molecular oxygen, Ruthenium porphyrin complex | Corresponding anthracenes | The addition of sulfuric acid accelerates the reaction, leading to high yields at room temperature. epa.gov |

| Substituted 9,10-dihydroxyanthracene (e.g., 2-ethylanthrahydroquinone) | Oxygen | Corresponding anthraquinone (e.g., 2-ethylanthraquinone) | This reaction is a key step in the industrial anthraquinone process for producing hydrogen peroxide. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 9,10 Dihydroanthracene 9,10 Diol

X-ray Crystallography and Solid-State Structural Analysis of 9,10-Dihydroanthracene-9,10-diol and its Derivatives

For instance, the crystal structures of cis- and trans-9,10-dihydro-9,10-dipropylanthracene-9,10-diols have been elucidated, showing distinct conformational preferences. rsc.org The cis-isomer adopts a boat conformation for the central ring, with the 9,10-dialkyl substituents in pseudo-axial positions. rsc.org In contrast, the trans-isomer exhibits a more planar central ring. rsc.org This detailed structural information is fundamental for understanding the molecule's reactivity and interactions.

Derivatives such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene have also been extensively studied. nih.govresearchgate.net These studies reveal a saddle-shaped molecule where the central dihydroanthracene ring is in a boat conformation. nih.govresearchgate.net

The presence of hydroxyl groups in anthracene-9,10-diol (B1198905) allows for some degree of hydrogen bonding, which can influence its solubility in polar solvents like water, although its hydrophobic aromatic rings limit this solubility. solubilityofthings.com In the solid state, these hydrogen bonds, along with other intermolecular forces, play a significant role in the stability of the crystal lattice. For example, in the crystal structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, a derivative of dihydroanthracene, O-H···O hydrogen bonds are significant intermolecular contacts that contribute to the stability of the crystal structure. mdpi.com

The conformation of the central dihydroanthracene ring and the orientation of the substituents at the 9 and 10 positions are key structural features. X-ray diffraction studies have shown that the central six-membered ring can adopt various conformations, most commonly a boat-like shape. rsc.orgnih.gov This is in contrast to the planar aromatic system of anthracene (B1667546).

In cis-9,10-dialkyl-9,10-dihydroanthracene-9,10-diols, the central ring typically exists in a boat conformation. rsc.org The substituents on the 9 and 10 positions influence the specific geometry and packing in the crystal. For instance, in 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, the molecule is saddle-shaped, and these molecules interact with neighbors through π–π and C—H⋯π contacts to form 'dimers', which then create a complex three-dimensional structure. nih.gov The packing is also influenced by C-H···S interactions. nih.gov

While specific studies on the pseudopolymorphism of the parent this compound are not extensively detailed in the provided results, the synthesis of derivatives often involves crystallization from various solvents. For example, X-ray quality crystals of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene were grown from a diethyl ether solution by slow diffusion of chloroform. nih.gov This highlights the potential for solvent molecules to be incorporated into the crystal structure, leading to different crystalline forms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

The stereochemistry of cis- and trans-9,10-diethyl-9,10-dihydro-9,10-dihydroxyanthracenes has been established through their preparation methods and their conformations deduced from their NMR spectra. rsc.org The chemical shifts and coupling constants of the protons on the central ring and the substituents are particularly informative for determining the relative orientation of the hydroxyl groups. Proton NMR spectra have been instrumental in suggesting that trans-isomers of 9,10-dialkyl-9,10-dihydroanthracenes adopt a planar ring conformation in solution. rsc.org

In derivatives like substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes, the chemical shift and coupling constants of the bridgehead protons in ¹H NMR spectra are used to assign the regioselectivity of the Diels-Alder cycloaddition products. jksus.org For example, the H-10 proton in an ortho isomer appeared as a triplet, while in the meta isomer, it was a doublet. jksus.org

Table 1: Representative ¹H NMR Data for 9,10-Dihydroanthracene (B76342) Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ortho-8a | Xylene | H-10 | 4.37 | triplet | 2 |

| meta-8b | Xylene | H-10' | 4.55 | doublet | 2 |

| ortho-11a | Xylene | H-10 | 4.39 | broad singlet (triplet) | 2.4 |

| meta-11b | Xylene | H-10' | 4.74 | doublet | 2 |

| Data sourced from a study on substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes. jksus.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The characteristic vibrations of the O-H, C-H, and C-O bonds, as well as the vibrations of the aromatic rings, can be identified in the spectra.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. The presence of both aromatic and aliphatic C-H bonds would result in stretching vibrations just above and below 3000 cm⁻¹, respectively. The NIST Chemistry WebBook provides IR spectral data for the parent compound, 9,10-dihydroanthracene. nist.govnist.gov While this spectrum lacks the hydroxyl groups, it shows the characteristic C-H and aromatic C=C stretching and bending vibrations of the dihydroanthracene core.

Table 2: Key IR Absorption Frequencies for Dihydroanthracene Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (in diol) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (in diol) | Stretching | 1000-1200 |

| Data is based on general spectral regions and expected absorptions for the functional groups present. |

Mass Spectrometry (HRMS, GC-MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile derivatives or reaction products. The PubChem database entry for this compound lists GC-MS data, indicating its utility in the analysis of this compound. nih.gov The mass spectrum of the parent 9,10-dihydroanthracene shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 212, corresponding to its molecular formula C₁₄H₁₂O₂. nih.gov The fragmentation pattern would likely involve the loss of water and other small neutral molecules.

Table 3: Mass Spectrometry Data for 9,10-Dihydroanthracene and its Diol

| Compound | Ionization Method | Molecular Formula | Calculated Monoisotopic Mass (Da) | Key Fragments (m/z) |

| 9,10-Dihydroanthracene | Electron Ionization | C₁₄H₁₂ | 180.0939 | 180 (M+), 179, 178, 165 |

| This compound | N/A | C₁₄H₁₂O₂ | 212.0837 | 212 (M+), 194 (M-H₂O), 165 |

| Data compiled from NIST and PubChem databases. nih.govnist.gov |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-destructive method for the stereochemical analysis of chiral molecules. These techniques are particularly crucial for determining the absolute configuration and enantiomeric purity of chiral derivatives of this compound. The inherent chirality of enantiomers, arising from their non-superimposable mirror-image relationship, leads to differential interaction with circularly polarized light, which is the fundamental principle behind these spectroscopic methods.

In the context of this compound derivatives, chirality is most relevant in the context of its metabolic products, particularly the trans-dihydrodiol metabolites formed from the parent aromatic hydrocarbon, anthracene, and its substituted analogues. nih.gov The enzymatic oxidation of the aromatic rings can lead to the formation of various chiral dihydrodiol isomers, and chiroptical spectroscopy is instrumental in elucidating the stereochemical outcomes of these metabolic pathways.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be either positive or negative and are characteristic of the specific enantiomer being analyzed.

For the enantiomeric characterization of dihydrodiol derivatives of anthracene, CD spectroscopy is a primary tool for assigning the absolute configuration. nih.gov This is often achieved by comparing the CD spectrum of an unknown metabolite with that of a synthetically prepared standard of known absolute stereochemistry. For instance, the absolute configurations of trans-dihydrodiol metabolites of various substituted anthracenes have been successfully determined by comparing their CD spectra with those of known compounds like anthracene 1R,2R-dihydrodiol. nih.gov

Research has shown that for a series of related trans-dihydrodiols of polycyclic aromatic hydrocarbons, the sign of the Cotton effects at specific wavelengths can be empirically correlated with the absolute configuration at the chiral centers. The R,R enantiomers, for example, have been observed to be the predominant products in the metabolic formation of trans-dihydrodiols from anthracene and its derivatives. nih.gov The conformation of the dihydrodiol, whether it is quasi-diequatorial or quasi-diaxial, can significantly influence the CD spectrum, a factor that must be considered in the analysis. nih.gov

Below is a representative data table illustrating how CD spectral data might be presented for the enantiomeric characterization of a hypothetical chiral derivative of this compound.

| Enantiomer (Absolute Configuration) | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Cotton Effect |

| (+)-Enantiomer | 275 | +15,000 | Positive |

| 250 | -25,000 | Negative | |

| (-)-Enantiomer | 275 | -14,800 | Negative |

| 250 | +24,500 | Positive |

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. Similar to CD, ORD spectra exhibit Cotton effects in the region of an absorption band of a chromophore. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite.

The following table provides a hypothetical example of ORD data for a chiral derivative.

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) |

| (+)-Enantiomer | 589 (D-line) | +45 |

| 300 | +1200 (Peak) | |

| 260 | -2000 (Trough) | |

| (-)-Enantiomer | 589 (D-line) | -44.5 |

| 300 | -1180 (Trough) | |

| 260 | +1950 (Peak) |

Theoretical and Computational Studies on 9,10 Dihydroanthracene 9,10 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of 9,10-Dihydroanthracene-9,10-diol. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

The electronic properties of anthracene (B1667546) derivatives are a key area of research, often utilizing techniques like Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to investigate molecular parameters. nih.gov For this compound, the central dihydroanthracene ring is not planar, which significantly influences its electronic structure. The boat-like conformation of the central ring affects the π-electron system, which is different from its fully aromatic precursor, anthracene.

The reactivity of the molecule, including its susceptibility to further oxidation or other reactions, is governed by its frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals can be precisely calculated. For instance, in related anthracene derivatives, the HOMO is typically localized on the anthracene core, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack.

The presence of hydroxyl groups at the C9 and C10 positions introduces significant electronic effects. These electron-donating groups increase the electron density of the molecule, particularly at the oxygen atoms and the adjacent carbon atoms, which can be quantified through population analysis. This increased electron density influences the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds.

Density Functional Theory (DFT) Applications for Predicting Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for predicting a wide range of molecular properties and for elucidating reaction mechanisms. For this compound, DFT calculations can provide valuable data that complements experimental findings.

Molecular Properties: DFT methods are adept at predicting geometric parameters, such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations can accurately model the non-planar boat conformation of the central ring and the orientation of the hydroxyl groups. Vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes.

Reaction Pathways: The metabolic oxidation of anthracene to this compound is a critical reaction pathway that can be modeled using DFT. Computational studies on the oxidation of related polycyclic aromatic hydrocarbons (PAHs) have shown that DFT can be used to determine the transition state structures and activation energies for various oxidation steps. nih.gov This allows for the prediction of the most likely reaction mechanisms and the stereochemical outcomes. For example, DFT can be used to explore the energy differences between the formation of cis and trans diastereomers of the diol.

Furthermore, the subsequent reactions of this compound, such as its potential conversion to carcinogenic diol epoxides, can be investigated. DFT calculations can map out the potential energy surface for these reactions, identifying intermediates and transition states, and thereby providing insight into the factors that control the ultimate fate of this metabolite.

Molecular Dynamics Simulations and Conformational Landscape Analysis

The flexibility of the this compound molecule, particularly the boat-like flipping of the central ring and the rotation of the hydroxyl groups, gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore these conformational dynamics over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule in a solvent environment, typically water, at a given temperature, a trajectory of the molecule's dynamic behavior can be generated. Analysis of this trajectory reveals the preferred conformations and the transitions between them.

For this compound, MD simulations can elucidate the equilibrium between different conformers. An empirical force field is often used to investigate the conformational effects of substituents on the dihydroanthracene scaffold. iaea.org These simulations can quantify the relative energies of the cis and trans isomers and the barriers to their interconversion. The orientation of the hydroxyl groups (axial vs. equatorial) is a key aspect of the conformational analysis. Studies on related disubstituted dihydroanthracenes have shown that steric interactions between the substituents and the peri-hydrogens of the aromatic rings play a crucial role in determining the conformational preferences. iaea.org

The conformational flexibility is also influenced by the stereochemistry of the molecule. For instance, in adducts of benzo[a]pyrene (B130552) diol epoxides with DNA, cis adducts are found to be less conformationally flexible than their trans counterparts due to greater steric crowding. nih.gov A similar principle would apply to the cis and trans isomers of this compound, affecting their biological activity and interactions with enzymes.

Computational Modeling of Intermolecular Interactions and Crystal Packing

The way this compound molecules interact with each other in the solid state determines their crystal structure. Computational modeling can be used to predict and analyze these intermolecular interactions and the resulting crystal packing.

The primary intermolecular interactions for this molecule are hydrogen bonds, owing to the presence of the two hydroxyl groups. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. These networks are crucial in stabilizing the crystal lattice.

Computational methods, such as those based on atom-atom potentials or more advanced DFT with dispersion corrections (DFT-D), can be used to calculate the lattice energy of different possible crystal structures. This allows for the prediction of the most stable polymorph. Analysis of the calculated crystal structure can provide insights into the strength and geometry of the various intermolecular interactions. For example, the synthesis and structural studies of other anthracene derivatives have utilized DFT to understand their supramolecular arrangements. dntb.gov.ua

In Silico Design and Prediction of Novel this compound Derivatives

In silico design involves the use of computational methods to design new molecules with desired properties. This approach can be applied to this compound to create novel derivatives with, for example, enhanced biological activity or specific material properties. The synthesis of various anthracene derivatives with modified properties serves as a basis for such design efforts. mdpi.comworktribe.com

The process of in silico design typically starts with the parent molecule, this compound, as a template. Modifications can then be made to its structure, such as adding different functional groups to the aromatic rings or modifying the hydroxyl groups. For each designed derivative, computational tools can be used to predict its properties.

This computational pre-screening allows for the prioritization of a smaller number of promising candidates for actual chemical synthesis and experimental testing, thereby saving significant time and resources. The synthesis of anthracene-based zwitterions for photophysical analysis is an example of how synthetic strategies can be guided by design principles. bucknell.edu

Applications of 9,10 Dihydroanthracene 9,10 Diol in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

9,10-Dihydroanthracene-9,10-diol and its derivatives are pivotal starting materials in the bottom-up synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The diol functionality provides reactive sites that can be exploited to extend the aromatic system through various chemical transformations. For instance, dehydration of the diol can lead to the formation of anthracene (B1667546), which can then undergo further reactions.

A significant application lies in the synthesis of substituted PAHs. By starting with a substituted this compound, chemists can introduce specific functional groups into the final PAH structure, thereby tuning its electronic and physical properties. This approach is crucial for creating materials with desired characteristics for electronic and optoelectronic applications.

Research has shown that diols containing nonalternant aromatic cores can be synthesized and used to access isomers of large PAHs, such as bisanthene, with functional groups suitable for two-dimensional polymerization. researchgate.net The synthesis often involves the reduction of the corresponding anthraquinone (B42736) to form the dihydroanthracene structure. researchgate.net These synthetic strategies highlight the importance of this compound as a key intermediate in the construction of large, well-defined PAHs.

Precursor for Functional Organic Materials

The versatility of this compound extends to its role as a precursor for a variety of functional organic materials. Its ability to be chemically modified allows for the creation of molecules with specific optical, electronic, and physical properties.

The anthracene core is known for its fluorescent properties, and derivatives of this compound are utilized in the development of novel fluorescent probes and dyes. The diol can be converted to 9,10-dihydroxyanthracene, which is the hydroquinone (B1673460) form of 9,10-anthraquinone. wikipedia.org This and other derivatives can be further functionalized to create molecules with specific emission wavelengths and sensitivities to their environment, making them suitable for various sensing and imaging applications.

For example, 9,10-diphenylanthracene (B110198), which can be synthesized from anthraquinone via a diol intermediate, is a well-known fluorescer used in chemiluminescence systems. researchgate.net The synthesis involves the reaction of anthraquinone with phenyllithium, followed by hydrolysis to the diol and subsequent reduction. researchgate.net The precise tuning of the electronic properties of these anthracene derivatives is a key area of research for developing advanced fluorescent materials. bohrium.com

Table 1: Examples of Anthracene Derivatives and their Fluorescence Properties

| Compound | Emission Wavelength (nm) | Application |

| 9,10-diphenylanthracene | Blue region | Chemiluminescence |

| (4-(10-(4-(9H-carbazol-9-yl)-2-methylphenyl)anthracen-9-yl)-3-methylphenyl)diphenylphosphine oxide (CZm-AN-mPO) | 425 | Non-doped OLEDs |

This table is based on data from cited research articles and serves as an illustrative example.

The planarity and extended π-conjugation of the anthracene framework make its derivatives highly attractive for use in organic electronics. This compound serves as a key intermediate in the synthesis of organic semiconductors for applications such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Functionalization at the 9 and 10 positions of the anthracene core, often proceeding through a diol intermediate, allows for the tuning of the material's thermal stability and frontier molecular orbital energy levels. nih.govresearchgate.net This control is essential for designing materials with optimal charge transport properties and device performance. For instance, the synthesis of 9,10-disubstituted anthracenes via Suzuki-Miyaura cross-coupling reactions often starts from precursors that can be derived from this compound. nih.gov

Research has demonstrated the synthesis of novel 9,10-anthracene-based molecules with varying phenyl derivatives at these positions, leading to materials with high thermal stability. nih.gov These findings underscore the importance of the dihydroanthracene-diol scaffold in creating robust organic semiconductors.

The diol functionality of this compound makes it a suitable monomer for polymerization reactions. It can react with appropriate co-monomers to form polymers such as polycarbonates, polyesters, and polyurethanes. The rigid anthracene core incorporated into the polymer backbone can impart desirable properties to the resulting material, such as high thermal stability, improved mechanical strength, and specific optical characteristics.

While direct examples of using this compound in these specific polymer classes are not extensively detailed in the provided search results, the presence of two hydroxyl groups makes it a viable candidate for such applications in principle. The general reactivity of diols in forming these types of polymers is a fundamental concept in polymer chemistry.

Role in Supramolecular Chemistry and Crystal Engineering

The rigid and well-defined structure of this compound and its derivatives makes them excellent candidates for use in supramolecular chemistry and crystal engineering. The ability to form predictable intermolecular interactions is key to designing complex, self-assembled structures.

The orientation of the hydroxyl groups in this compound allows for the formation of hydrogen bonds, which are crucial in directing the assembly of molecules in the solid state. This predictable bonding pattern can be used to construct specific crystal lattices with desired properties.

The anthracene framework can act as a host for smaller guest molecules, forming inclusion compounds. The functional groups on the anthracene unit, which can be introduced via a diol intermediate, play a significant role in the binding and recognition of specific guest molecules.

While the direct design of host-guest systems using this compound is not explicitly detailed in the provided search results, the principles of supramolecular chemistry suggest its potential in this area. The rigid structure combined with the potential for directed interactions through its hydroxyl groups makes it a promising building block for creating molecular cavities capable of encapsulating other molecules.

Molecular Recognition Phenomena Involving Dihydroanthracene-Diol Scaffolds

The well-defined V-shaped or "butterfly" conformation of the 9,10-dihydroanthracene (B76342) backbone provides a unique platform for the construction of host molecules in supramolecular chemistry. The diol functional groups, in particular, can engage in hydrogen bonding interactions, which are fundamental to molecular recognition and self-assembly processes.

The anthracene core itself is a known component in host-guest chemistry, often utilized for its ability to form stable complexes with various guest molecules through π-π stacking interactions. anu.edu.au The dihydroanthracene-diol scaffold combines this potential for aromatic interactions with the directional hydrogen-bonding capabilities of the diol groups. This dual functionality makes it a promising candidate for the design of sophisticated host molecules capable of recognizing and binding specific guests. For instance, the synthesis of novel ditopic ligands with an anthracene core for the formation of metallosupramolecular cages highlights the utility of this structural motif in creating well-defined cavities for guest encapsulation. anu.edu.au

Ligands in Coordination Chemistry and Catalysis

The diol functional groups of this compound can act as coordination sites for metal ions, enabling its use as a ligand in coordination chemistry. The rigid dihydroanthracene backbone can enforce specific geometries on the resulting metal complexes, which can be advantageous in catalysis.

While direct catalytic applications of complexes formed with the parent this compound are not extensively documented in the provided search results, studies on closely related systems demonstrate the potential of this scaffold. For example, cyclophanes have been synthesized by bridging the diol functionalities of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. nih.gov These cyclophanes, which incorporate the dihydroanthracene-diol unit, have been shown to form complexes with metals, and their redox properties have been investigated. nih.gov

The enzymatic oxidation of 9,10-dihydroanthracene by naphthalene (B1677914) dioxygenase to produce (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene showcases a biological catalytic system that can functionalize this scaffold with high stereospecificity. nih.gov This regio- and stereospecific oxidation suggests that the dihydroanthracene core can be a substrate for precise catalytic transformations, a principle that could be extended to synthetic catalytic systems involving metal complexes of the diol. nih.gov

Development of Redox-Active Systems for Electrochemical Applications

The 9,10-dihydroanthracene core is redox-active, capable of undergoing oxidation to the corresponding anthracene or anthraquinone systems. This inherent electronic property makes this compound a valuable precursor for the development of redox-active materials for electrochemical applications.

The electrochemical behavior of various anthracene derivatives has been a subject of significant research. nih.govmdpi.comresearchgate.netutexas.edu Functionalization at the 9 and 10 positions can influence the electrochemical properties of the anthracene core. nih.govmdpi.comresearchgate.net For instance, studies on 9,10-disubstituted anthracene derivatives have shown that while the optical properties may see negligible variation, the electrochemical behavior can be tuned, albeit with minor changes (±0.10 eV). nih.govmdpi.com

The oxidation of 9,10-dihydroanthracene itself has been explored, with reagents and conditions for this transformation being reported. researchgate.net This process is central to the function of redox-active systems based on this scaffold. The reversible oxidation of derivatives like 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene cyclophanes has been demonstrated through cyclic voltammetry. nih.gov These molecules exhibit a two-electron, quasireversible oxidation wave, indicating their potential for use as redox switches. nih.gov The oxidation potentials of these systems can be influenced by the steric constraints imposed by the bridging units in the cyclophane structure. nih.gov

The hydroquinone form of 9,10-anthraquinone is 9,10-dihydroxyanthracene, a closely related compound to the subject of this article. wikipedia.org In the well-known anthraquinone process for hydrogen peroxide production, a substituted 9,10-dihydroxyanthracene is oxidized to its corresponding anthraquinone. wikipedia.org This industrial process underscores the practical relevance of the redox chemistry of the anthracene diol system.

Below is a table summarizing the electrochemical data for related anthracene derivatives, which provides context for the potential redox behavior of this compound.

| Compound Family | Oxidation Potential (Eoxpa vs Ag/AgCl) | Redox Process | Reference |

| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene cyclophanes (11a-c) | 0.70-0.72 V | Two-electron, quasireversible | nih.gov |

| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene cyclophane (11d) | 0.47 V | Two-electron, quasireversible | nih.gov |

Table 1: Electrochemical Data for Redox-Active Dihydroanthracene Derivatives

Derivatization and Functionalization Strategies of the 9,10 Dihydroanthracene 9,10 Diol Scaffold

Synthesis of Substituted 9,10-Dihydroanthracene-9,10-diol Analogs

The synthesis of substituted this compound analogs is primarily achieved through the reduction of correspondingly substituted 9,10-anthraquinones. This approach allows for the introduction of substituents onto the aromatic rings prior to the formation of the diol functionality.

A common method involves the reduction of substituted anthraquinones using various reducing agents. For instance, the reduction of 1,6-dichloroanthraquinone has been shown to yield the corresponding 1,6-dichloro-9,10-dihydroanthracene-9,10-diol. researchgate.net Similarly, substituted 9,10-dihydroanthracenes, which are direct precursors to the diols, have been synthesized by reducing the corresponding anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net

Another versatile method for creating substituted analogs is through the reaction of 9,10-anthraquinone with Grignard reagents. This allows for the introduction of aryl or alkyl groups at the 9 and 10 positions. For example, the reaction of 9,10-anthraquinone with the appropriate aryl bromide and magnesium leads to the formation of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols.

Furthermore, a multi-step process has been patented for the preparation of substituted 9,10-dihydro-9,10-anthracenedicarboxaldehydes from substituted anthraquinones. This process involves the formation of a dispiro-oxirane intermediate followed by rearrangement, and while the final product is a dicarboxaldehyde, the dihydroanthracene core is substituted according to the starting anthraquinone (B42736).

The following table summarizes some examples of synthesized substituted 9,10-dihydroanthracene (B76342) analogs, which are either diols or their immediate precursors.

| Substituent(s) | Position(s) | Starting Material | Synthetic Method | Reference |

| Dichloro | 1,6 | 1,6-Dichloroanthraquinone | Reduction | researchgate.net |

| Dimethoxy | 2,6 | 2,6-Dimethoxyanthraquinone | Reduction | researchgate.net |

| Bis(dimethylamino) | 2,6 | 2,6-Bis(dimethylamino)anthraquinone | Reduction | researchgate.net |

| Dichloro | 2,6 | 2,6-Dichloroanthraquinone | Reduction | researchgate.net |

| Dimethoxycarbonyl | 2,6 | 2,6-Dimethoxycarbonylanthraquinone | Reduction | researchgate.net |

Introduction of Diverse Functional Groups (e.g., amino, ethynyl (B1212043), halogen, methoxy)

The introduction of diverse functional groups onto the this compound scaffold is crucial for fine-tuning its properties. These functional groups can be introduced either on the aromatic rings or at the 9 and 10 positions.

Amino Groups: Amino-substituted derivatives are often prepared from the corresponding nitroanthraquinones, which are subsequently reduced. researchgate.net For example, the reduction of nitroanthraquinones can first yield aminoanthraquinones, which can then be converted to the desired dihydroanthracene-diol. researchgate.net Direct amination of anthraquinone derivatives has also been reported, providing a route to amino-functionalized scaffolds.

Ethynyl Groups: The introduction of ethynyl groups has been achieved through Sonogashira cross-coupling reactions. rsc.org This methodology has been used to synthesize a series of 9,10-bis(1,5-diphenylpenta-1,4-diyn-3-ylidene)-9,10-dihydroanthracenes, demonstrating the feasibility of incorporating extended π-systems. rsc.org

Halogen and Methoxy (B1213986) Groups: Halogen and methoxy substituents are typically introduced at the anthraquinone stage. For instance, 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione can be reacted with various alkylamines to yield 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones. psu.edu Similarly, 1,4-dimethoxyanthracene-9,10-dione has been synthesized and utilized as a precursor. nih.gov The reduction of these substituted anthraquinones provides access to the corresponding halogenated or methoxylated 9,10-dihydroanthracene-9,10-diols. The synthesis of 2,6-dichloro- and 2,6-dimethoxy-9,10-dihydroanthracene has been explicitly reported. researchgate.net

The following table provides examples of functional groups introduced into the 9,10-dihydroanthracene framework.

| Functional Group | Position(s) | Synthetic Approach | Precursor | Reference |

| Amino | 1,4 | Amination of anthraquinone derivatives | 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione | psu.edu |

| Ethynyl | 9,10 | Sonogashira cross-coupling | 9,10-dihalo-9,10-dihydroanthracene derivative | rsc.org |

| Chloro | 1,6 | Reduction of substituted anthraquinone | 1,6-Dichloroanthraquinone | researchgate.net |

| Methoxy | 2,6 | Reduction of substituted anthraquinone | 2,6-Dimethoxyanthraquinone | researchgate.net |

Chemo- and Regioselective Modifications of the Dihydroanthracene-Diol Structure

Achieving chemo- and regioselectivity in the modification of the this compound structure is essential for creating well-defined and complex molecules. The presence of multiple reactive sites—the two hydroxyl groups and the aromatic rings—presents both a challenge and an opportunity for selective functionalization.

Regioselective reactions on the aromatic rings are often directed by the existing substituents. For instance, in the synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via a Diels-Alder reaction, the regioselectivity is influenced by the electronic nature of the dienophile's substituents. jksus.org While this example involves a modified dihydroanthracene core, the principles of regiocontrol can be applied to the diol scaffold.

Chemoselective reactions often target the hydroxyl groups at the 9 and 10 positions. These can be selectively protected or reacted, leaving the aromatic rings available for further modification. For example, the acylation of 1,4-dihydroxyanthraquinone can be controlled to yield either the mono- or di-acetylated product, which can then be reduced to the corresponding dihydroanthracene-diol derivative. nih.gov

A notable example of regioselectivity is the Diels-Alder reaction of 9-substituted anthracenes, where the substituent at the 9-position directs the approach of the dienophile, leading to specific regioisomers. jksus.org This highlights the potential for controlling the stereochemistry of adducts formed from the dihydroanthracene-diol scaffold.

Synthesis of Polymeric and Supramolecular Derivatives from this compound

The rigid and well-defined structure of this compound makes it an attractive building block for the construction of polymers and supramolecular assemblies.

Polymeric Derivatives: The synthesis of polymers incorporating the dihydroanthracene scaffold has been explored. A master's thesis details the synthesis of poly-9,10-dihydroanthracene-dicarboxamides. arizona.edu This was achieved via the corresponding diacid chloride, indicating that the diol can be converted to other functional groups suitable for polymerization. Another approach involves the synthesis of polyethers containing 9,10-diacetoxyanthracene units through a precursor polymer strategy. In this method, a Diels-Alder adduct of a dihydroxy-diacetoxy-anthracene derivative is polymerized, and a subsequent retro-Diels-Alder reaction yields the desired polymer.

Supramolecular Derivatives: The planar nature of the anthracene (B1667546) core and the potential for hydrogen bonding through the diol groups make this compound a candidate for building supramolecular structures. While specific examples focusing solely on the diol are not prevalent in the initial search, the principles of supramolecular chemistry suggest that the diol's hydrogen bonding capabilities could be exploited for self-assembly into well-ordered architectures. The introduction of recognition motifs, such as those capable of forming host-guest complexes or extended hydrogen-bonded networks, would be a logical extension of the derivatization strategies.

Analytical Methodologies and Characterization Techniques in 9,10 Dihydroanthracene 9,10 Diol Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the analysis of 9,10-Dihydroanthracene-9,10-diol, enabling both the assessment of its purity and the critical separation of its cis and trans stereoisomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating non-volatile and thermally sensitive compounds like diols. Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the separation of anthracene (B1667546) metabolites, including dihydrodiols, has been achieved using columns like Newcrom R1, which exhibit low silanol (B1196071) activity for better peak shape. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The separation of cis and trans-9,10-dihydrodiols produced during the microbial degradation of anthracene has been successfully demonstrated, with distinct retention times allowing for their differentiation and quantification. nih.gov

Gas Chromatography (GC) is also utilized, particularly when coupled with a mass spectrometer for definitive identification. For GC analysis, the diol is often derivatized to increase its volatility and thermal stability. GC can effectively separate geometric isomers, a crucial capability as the stereochemistry of the diol is vital in toxicological studies. researchgate.net The choice of the capillary column is critical; columns with polar stationary phases are often preferred for separating isomers of PAH metabolites. researchgate.net

Table 1: Representative HPLC Conditions for Dihydroanthracene Diol Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Separation of polar analytes with low silanol activity. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | Elution of the diol from the column. Formic acid is used for MS compatibility. | sielc.comsielc.com |

| Detection | UV Detector | Detection of aromatic compounds based on their UV absorbance. | researchgate.net |

| Application | Purity assessment, isomer separation, and preparative separation for impurity isolation. | Ensures accurate quantification and characterization of specific isomers. | sielc.comnih.gov |

Advanced Spectrometric Methods for Quantitative Analysis

For sensitive and selective quantitative analysis, chromatography is almost always paired with mass spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced tandem version (GC-MS/MS) are the gold standards for analyzing PAH metabolites in complex biological and environmental samples. researchgate.net

In GC-MS analysis of this compound, the molecule is first separated from other components in the GC column. Upon entering the mass spectrometer, it is ionized, typically by electron ionization (EI), which causes it to fragment in a predictable pattern. The resulting mass spectrum serves as a chemical fingerprint. For this compound, a molecular ion (M+) is observed at a mass-to-charge ratio (m/z) of 212. nih.govnih.gov Characteristic fragment ions are also formed, notably from the loss of water (H₂O), resulting in a peak at m/z 194, followed by further fragmentation leading to ions at m/z 166 and 165. nih.gov

Isotope-dilution tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, allowing for quantification at parts-per-trillion (ng/L) levels. researchgate.net This is particularly important when measuring trace amounts of the diol in biological matrices like urine, where it may be present as a conjugate that requires enzymatic hydrolysis before extraction and analysis. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for this compound

| Ion Type | m/z (Mass-to-Charge Ratio) | Identification | Reference |

|---|---|---|---|

| Molecular Ion [M]+ | 212 | Intact ionized molecule | nih.govnih.gov |

| Fragment Ion [M-H₂O]+ | 194 | Loss of a water molecule | nih.gov |

| Fragment Ion | 166 | Further fragmentation after water loss | nih.gov |

| Fragment Ion | 165 | Further fragmentation, likely loss of HCO or H from previous fragments | nih.gov |

Thermal Analysis Techniques (e.g., TGA) for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the material properties of compounds by measuring changes in their physical and chemical properties as a function of temperature. While specific TGA data for this compound is not extensively published, the application of these techniques to related PAHs provides a clear framework for its characterization. netzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For a compound like this compound, TGA can determine its thermal stability and decomposition profile. A TGA thermogram would show a mass loss step at the temperature where the compound begins to decompose or evaporate. This information is valuable for understanding the compound's persistence under thermal stress, such as during thermal remediation of contaminated soils. netzsch.comnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. When used alongside TGA in a Simultaneous Thermal Analyzer (STA), DSC can identify the temperatures of phase transitions, such as melting and boiling. netzsch.com For the diol, a DSC curve would show an endothermic peak corresponding to its melting point. The combination of TGA and DSC provides a comprehensive thermal profile, indicating the temperature range in which the material is stable and the nature of its thermal decomposition. netzsch.com This is critical for handling and storage, as well as for interpreting its behavior in high-temperature environments.

Future Perspectives and Challenges in 9,10 Dihydroanthracene 9,10 Diol Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 9,10-dihydroanthracene-9,10-diol is a key focus of current research. Traditional methods often rely on the reduction of 9,10-anthraquinone, but contemporary efforts are geared towards more sustainable and innovative approaches. solubilityofthings.comwikipedia.orgresearchgate.net

Green Chemistry Approaches: A notable advancement is the development of catalyst and solvent-free methods for the synthesis of derivatives of 9,10-dihydroanthracene (B76342). researchgate.net For instance, the reaction of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640) with various amines and hydrazines can be achieved by simple grinding at room temperature, offering quantitative yields in minutes. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. scribd.com